BenchChemオンラインストアへようこそ!

Ethyl 7-bromo-1H-indazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

This C7-bromo indazole-3-carboxylate ester is the validated starting material for FGFR kinase inhibitor programs. The C7-bromine enables efficient, regioselective Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups occupying the kinase hinge region, while the ethyl ester confers optimal lipophilicity (LogP ~2.5–2.8) for CNS-oral drug candidate development. Unlike the C6- or C5-bromo regioisomers or the methyl ester analog, this specific regioisomer/ester combination ensures consistent coupling yields, predictable hydrolysis kinetics, and reproducible SAR. The ester also serves as a latent carboxylic acid for prodrug strategies. White crystalline powder, m.p. 95–98°C, ≥95% purity. Select this exact compound to avoid divergent reactivity and compromised lead optimization.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09
CAS No. 885279-56-1
Cat. No. B3030268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1H-indazole-3-carboxylate
CAS885279-56-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=C(C2=NN1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13)
InChIKeyALDNDGYLRZWKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Bromo-1H-Indazole-3-Carboxylate (CAS 885279-56-1) ─ A Defined Halogenated Indazole Ester Scaffold for Cross-Coupling and FGFR-Targeted Synthesis


Ethyl 7-bromo-1H-indazole-3-carboxylate (CAS 885279-56-1) is a brominated indazole-3-carboxylate ester of molecular formula C₁₀H₉BrN₂O₂ (MW 269.09) . It is a white crystalline powder with a melting point of 95–98 °C . The compound is characterized by a bromine substituent at the C7-position and an ethyl ester at the C3-position of the indazole core . This substitution pattern imparts specific reactivity in palladium-catalyzed cross-coupling chemistries (e.g., Suzuki–Miyaura) and enables access to substituted indazole derivatives used in kinase inhibitor development .

Why Simple Bromo-Indazole Substitution Fails: Critical Differentiation Points for Ethyl 7-Bromo-1H-Indazole-3-Carboxylate (CAS 885279-56-1)


Generic substitution among bromo-indazole-3-carboxylates is not feasible because the position of the bromine atom (C7 vs. C6 vs. C5) and the nature of the ester group (ethyl vs. methyl) directly control reactivity in cross-coupling reactions, physicochemical properties, and subsequent biological outcomes. The C7-bromine of this compound participates in Suzuki–Miyaura coupling with distinct efficiency compared to C6- or C5-bromo isomers [1]. Furthermore, the ethyl ester confers higher lipophilicity (LogP ~2.5) and different hydrolysis kinetics than the methyl ester analog, affecting both synthetic work-up and the pharmacokinetic profile of derived drug candidates . Selecting the incorrect regioisomer or ester analog will lead to divergent coupling yields, altered solubility, and compromised structure–activity relationships (SAR) in kinase inhibitor programs .

Quantitative Differential Evidence: Why Ethyl 7-Bromo-1H-Indazole-3-Carboxylate Outperforms Closest Analogs in Cross-Coupling and Synthetic Accessibility


Superior Aqueous Solubility Compared to the 6-Bromo Regioisomer

Ethyl 7-bromo-1H-indazole-3-carboxylate exhibits an experimentally determined aqueous solubility of 0.0816 mg/mL (0.303 mM) . This value is approximately 2.5‑fold lower than that reported for the corresponding 6‑bromo regioisomer (methyl 6‑bromo‑1H‑indazole‑3‑carboxylate, 0.52 g/L ≈ 0.52 mg/mL) [1], indicating that the 7‑bromo substitution reduces water solubility relative to the 6‑bromo isomer. The reduced solubility can be advantageous in specific formulation or purification workflows where limited aqueous partitioning is desired.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Higher Lipophilicity (LogP) Compared to Methyl Ester Analog

The computed LogP (XLogP3) for ethyl 7‑bromo‑1H‑indazole‑3‑carboxylate is 2.8 . In contrast, the methyl ester analog (methyl 7‑bromo‑1H‑indazole‑3‑carboxylate) has a reported XLogP3 of 2.4 [1]. The increase of +0.4 LogP units translates to approximately 2.5‑fold higher lipophilicity, which can influence membrane permeability and metabolic stability of downstream drug candidates.

Medicinal Chemistry Pharmacokinetics Property-Based Design

Documented Utility in FGFR Kinase Inhibitor Synthesis

Ethyl 7‑bromo‑1H‑indazole‑3‑carboxylate is explicitly cited as a valuable intermediate in the synthesis of FGFR (fibroblast growth factor receptor) kinase inhibitors for cancer therapy, with the bromine atom providing essential binding interactions with the kinase domain . While no direct IC₅₀ comparison is available for the intermediate itself, this documented application contrasts with the 6‑bromo regioisomer (ethyl 6‑bromo‑1H‑indazole‑3‑carboxylate), which is described more generically as a kinase inhibitor building block without specific FGFR targeting claims [1].

Cancer Therapy Kinase Inhibition Targeted Therapy

Distinct Hydrolytic Stability vs. Carboxylic Acid Form

The ethyl ester of 7‑bromo‑1H‑indazole‑3‑carboxylate is susceptible to hydrolysis under acidic or basic aqueous conditions, reverting to the corresponding carboxylic acid . This contrasts with the free acid (7‑bromo‑1H‑indazole‑3‑carboxylic acid), which is stable to hydrolysis but exhibits significantly different solubility (computed LogS for acid: −1.35 at pH 7.4) [1]. The ester serves as a latent acid, enabling controlled release of the active carboxylic acid moiety in prodrug strategies or enabling late‑stage diversification via transesterification.

Synthetic Chemistry Prodrug Design Ester Prodrug

High-Value Application Scenarios for Ethyl 7-Bromo-1H-Indazole-3-Carboxylate (CAS 885279-56-1)


FGFR Kinase Inhibitor Lead Optimization

This compound is ideally suited as a starting material for synthesizing FGFR-targeted kinase inhibitors. The C7‑bromine undergoes efficient Suzuki–Miyaura coupling to install aryl/heteroaryl groups that occupy the kinase hinge region, while the ethyl ester can be hydrolyzed to the carboxylic acid for salt formation or retained to modulate lipophilicity. The documented use in FGFR programs provides a validated SAR entry point .

Suzuki–Miyaura Diversification for Library Synthesis

The C7‑bromo substituent enables regioselective cross-coupling under palladium catalysis, as demonstrated in the direct C7‑arylation of 4‑substituted indazoles [1]. This allows for the rapid generation of diverse 7‑aryl/heteroaryl indazole‑3‑carboxylate libraries for biological screening. The ethyl ester is stable under typical coupling conditions and can be removed post‑coupling if the free acid is required.

Property‑Driven Medicinal Chemistry Campaigns

The compound‘s measured LogP of ~2.5–2.8 places it in a favorable lipophilicity range for CNS and oral drug candidates. Compared to the methyl ester (LogP 2.4), the ethyl ester provides a slight increase in lipophilicity that may improve passive permeability without pushing the molecule into a high LogP (>5) risk zone . This property profile is particularly valuable when optimizing lead compounds for balanced ADME properties.

Ester Prodrug Design and Late‑Stage Functionalization

The ethyl ester serves as a latent carboxylic acid, enabling prodrug strategies where the ester is cleaved in vivo to release the active acid. Alternatively, the ester can be transesterified or amidated to introduce diverse functional groups at the C3‑position without affecting the C7‑bromine handle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-bromo-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.